Alliin

Pharmaceutical Formulation Nutraceutical Processing Stability Studies

Alliin (S-allyl-L-cysteine sulfoxide) is the stable, odorless allicin precursor offering a 104-day half-life at 25°C versus allicin's rapid degradation in hours. Unlike allicin, Alliin directly scavenges superoxide radicals and inhibits squalene monooxygenase (IC50=120 µM). As the primary garlic sulfur compound (12.2% wet weight), ≥98% HPLC-pure Alliin is the definitive analytical reference standard for QC and the stereospecific substrate for alliinase-driven biocatalytic systems. Ideal for stable nutraceutical tablets, capsules, and powders.

Molecular Formula
Molecular Weight 177.22
Cat. No. B1578933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlliin
Molecular Weight177.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alliin Procurement and Selection Guide: Stability, Purity, and Biological Differentiation for Research and Industrial Applications


Alliin (S-allyl-L-cysteine sulfoxide) is a non-proteinogenic sulfur-containing amino acid and the most abundant organosulfur compound in fresh, intact garlic (Allium sativum), constituting approximately 12.2% of the wet weight of garlic cloves [1]. It exists primarily as the naturally occurring (+)-L-alliin stereoisomer (CAS 556-27-4), with the racemic (±)-L-alliin form (CAS 17795-26-5) also commercially available [2]. As the stable precursor to the volatile and highly reactive thiosulfinate allicin, alliin itself is odorless and possesses distinct intrinsic biological activities, including antioxidant and enzyme inhibitory properties, that are independent of its conversion to allicin [3].

Why Alliin Cannot Be Substituted with Allicin, SAC, or Other Garlic-Derived Organosulfur Compounds


Alliin cannot be generically substituted by its primary metabolite allicin or other garlic-derived analogs such as S-allylcysteine (SAC) or isoalliin due to profound differences in chemical stability, biological activity profiles, and functional roles. While alliin is a stable, odorless sulfoxide suitable for long-term storage and formulation, allicin is a highly unstable thiosulfinate with a half-life of only hours in aqueous solution and is responsible for garlic's pungent odor and antimicrobial activity [1]. Mechanistically, alliin exhibits direct superoxide radical scavenging activity and inhibits squalene monooxygenase (IC50 = 120 μM), whereas allicin acts via thiol exchange mechanisms to suppress superoxide formation and lacks hydroxyl radical scavenging capability [2]. Furthermore, isoalliin and methiin, which differ only in their alkenyl side chains, drive divergent industrial processing outcomes, such as garlic greening, making them unsuitable substitutes in quality control applications [3].

Quantitative Evidence for Alliin Differentiation: Comparative Data on Stability, Purity, and Bioactivity


Comparative Thermal Stability: Alliin vs. Allicin Half-Life in Aqueous Solution

Alliin demonstrates markedly superior thermal stability compared to its metabolite allicin. Kinetic studies show alliin thermal degradation in aqueous solution follows first-order kinetics (k = 4.38×10^17 exp(-142494/RT)) with a half-life of 577.5 hours at 60°C and an extrapolated half-life of 104 days at 25°C [1]. In contrast, allicin degradation in aqueous solution is far more rapid, with reported half-lives on the order of hours, necessitating specialized stabilization strategies for any practical use [2]. This stability differential is the foundational reason alliin, not allicin, is the preferred form for long-term storage, precise dosing in research, and incorporation into shelf-stable nutraceutical or pharmaceutical formulations.

Pharmaceutical Formulation Nutraceutical Processing Stability Studies

Head-to-Head Bioactivity: Alliin vs. Allicin Direct Radical Scavenging Capacity

In a direct head-to-head comparison, allicin and alliin exhibit starkly different antioxidant mechanisms and potencies. At a concentration of 10.0 μg/mL, allicin scavenged approximately 95% of DPPH free radicals, whereas alliin displayed no measurable antioxidant activity in this assay, even at concentrations up to 1,000.0 μg/mL [1]. However, in a separate study using a superoxide-specific assay, alliin (0.1-10 mM) was found to scavenge superoxide radicals, while allicin did not, instead suppressing superoxide formation via thiol exchange [2]. This orthogonal bioactivity profile dictates that alliin is the appropriate selection for studying superoxide-mediated pathways and hydroxyl radical scavenging, while allicin is the relevant compound for investigating DPPH radical quenching or thiol-mediated antioxidant effects.

Antioxidant Research Oxidative Stress Mechanistic Pharmacology

Enzymatic Conversion Selectivity: Stereospecific Conversion of Alliin to Allicin

The enzymatic conversion of alliin to allicin by the enzyme alliinase (alliin lyase, EC 4.4.1.4) is highly stereospecific and rapid. The naturally occurring (+)-L-alliin isomer is converted by garlic alliinase within seconds upon cellular disruption, generating allicin, pyruvate, and ammonia [1]. Studies with bacterial alliinase from Ensifer adhaerens demonstrate that the enzyme converts the (-)-alliin isomer more selectively than the (+)-alliin isomer [2]. Kinetic analysis of garlic alliinase under optimal conditions (pH 8, 25°C) using alliin concentrations from 0-50 mM provides the foundational parameters for in situ allicin generation systems [3]. This stereochemical and kinetic precision is critical for applications requiring controlled, on-demand generation of allicin, where the purity and isomeric form of the starting alliin directly dictate reaction yield and rate.

Biocatalysis Enzyme Kinetics Natural Product Chemistry

Source-Specific Alliin Abundance: Snow Mountain Garlic vs. Common Garlic

The concentration of alliin varies dramatically depending on the botanical source, a critical factor for procurement and extract standardization. A comparative LC-MS/MS-MRM analysis revealed that Snow Mountain Garlic (SMG; Allium ampeloprasum) contains a 22.8-fold higher concentration of alliin compared to normal garlic (Allium sativum) [1]. Additionally, S-methyl-L-cysteine (SMC), another bioactive compound, was detectable only in SMG and not in common garlic. This stark quantitative difference directly impacts the bioactivity of derived extracts; SMG extracts demonstrated superior in vitro anti-inflammatory and antioxidant effects, and the improved pharmacokinetic profile (higher Cmax, t1/2, and AUC for SAC) in animal models was attributed to this enhanced phytocompound abundance [1]. For industrial users, sourcing alliin or garlic extracts from specific Allium species or cultivars is a critical decision point that dictates downstream potency and cost-effectiveness.

Botanical Sourcing Extract Standardization Nutraceutical Development

Industrial Processing Impact: Alliin vs. Isoalliin in Garlic Greening Control

The specific S-alk(en)yl-L-cysteine sulfoxide profile of garlic, dominated by alliin, isoalliin, and methiin, dictates its propensity for undesirable green pigmentation during processing (e.g., in acidified garlic pastes or pickles). Studies using a model system demonstrated that isoalliin (S-1-propenyl-L-cysteine sulfoxide) content is positively correlated with greening intensity [1]. In contrast, alliin (S-allyl-L-cysteine sulfoxide) exhibits a concentration-dependent biphasic effect: it enhances greening up to a certain threshold but reduces greening and shifts the hue toward yellow at higher concentrations [1]. Methiin (S-methyl-L-cysteine sulfoxide) consistently inhibits greening. These differential effects mean that for food manufacturers seeking to control garlic greening, understanding and potentially manipulating the ratio of alliin to isoalliin and methiin through cultivar selection or processing conditions is essential, and analytical-grade alliin serves as the critical reference standard for method development and quality control.

Food Processing Quality Control Pigment Chemistry

Recommended Research and Industrial Applications for Alliin Based on Differentiated Evidence


Development of Shelf-Stable Nutraceutical Formulations and Dietary Supplements

Alliin is the optimal choice for nutraceutical products due to its superior thermal stability compared to allicin. With an extrapolated half-life of 104 days at 25°C [1], alliin can be incorporated into tablets, capsules, or powders without the rapid degradation that plagues allicin-based formulations. Furthermore, sourcing alliin from high-yield cultivars like Snow Mountain Garlic, which contains 22.8-fold higher alliin [2], allows for more potent, lower-dose, and cost-effective final products.

In Vitro Research on Superoxide-Mediated Oxidative Stress Pathways

For studies investigating superoxide radical scavenging and hydroxyl radical protection, alliin is the required compound. As demonstrated in direct comparative assays, alliin scavenges superoxide radicals, while allicin acts via an indirect thiol exchange mechanism and does not directly scavenge superoxide [3]. Using allicin in place of alliin for these specific assays would lead to negative results and a fundamental misinterpretation of the compound's antioxidant mechanism.

Quality Control and Standardization of Garlic-Derived Products and Raw Materials

High-purity alliin (e.g., ≥98% by HPLC) serves as an essential analytical reference standard for quantifying alliin content in garlic extracts, powders, and finished goods. Its role as the primary sulfur compound in garlic (12.2% wet weight [4]) makes it a key marker for product quality and consistency. Additionally, its differential effect on garlic greening, compared to isoalliin and methiin [5], underscores its utility in developing robust analytical methods for processing quality control.

Biocatalytic Systems for On-Demand, In Situ Allicin Generation

Alliin is the essential, stable substrate for biocatalytic reactors or drug delivery devices designed to produce allicin at the site of action. The rapid and stereospecific conversion of (+)-L-alliin to allicin by alliinase [6] forms the basis for these systems. Procurement of the correct alliin stereoisomer is critical, as enzyme kinetics and reaction yields are dependent on the substrate's purity and isomeric form [7].

Technical Documentation Hub

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28 linked technical documents
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